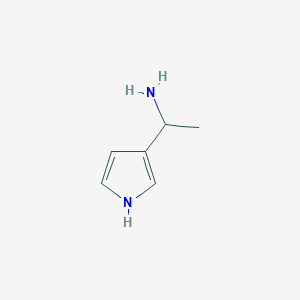

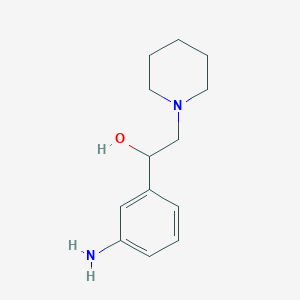

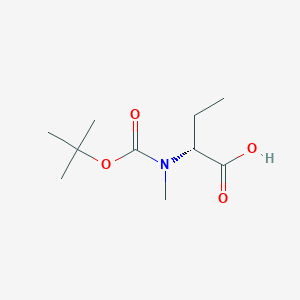

![molecular formula C9H14N2O2S B1373939 Methyl 2-{[(2-ethyl-1,3-thiazol-5-yl)methyl]amino}acetate CAS No. 1179285-52-9](/img/structure/B1373939.png)

Methyl 2-{[(2-ethyl-1,3-thiazol-5-yl)methyl]amino}acetate

説明

Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs .

Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .Chemical Reactions Analysis

Thiazole-bearing compounds, when entering physiological systems, behave unpredictably and reset the system differently. These molecules may activate/stop the biochemical pathways and enzymes or stimulate/block the receptors in the biological systems .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .科学的研究の応用

Antimicrobial Activity

Thiazole derivatives, such as Methyl 2-{[(2-ethyl-1,3-thiazol-5-yl)methyl]amino}acetate, have been found to possess significant antimicrobial properties. These compounds can be synthesized and tested against various bacterial strains to determine their efficacy as potential antibiotics .

Anticancer Properties

Research has indicated that thiazole compounds can exhibit cytotoxic activity against human tumor cell lines. This suggests that Methyl 2-{[(2-ethyl-1,3-thiazol-5-yl)methyl]amino}acetate could be explored as a chemotherapeutic agent, particularly in targeting prostate cancer .

Antifungal Applications

The thiazole moiety is present in several antifungal drugs like Abafungin. Derivatives of Methyl 2-{[(2-ethyl-1,3-thiazol-5-yl)methyl]amino}acetate could be synthesized and evaluated for their potential to treat fungal infections .

Antiretroviral Drug Development

Thiazole derivatives have been used in the development of antiretroviral drugs. Given the structural similarity, Methyl 2-{[(2-ethyl-1,3-thiazol-5-yl)methyl]amino}acetate could be a candidate for the synthesis of new drugs to combat HIV/AIDS .

Anti-Inflammatory and Analgesic Effects

Compounds containing the thiazole ring have shown anti-inflammatory and analgesic activities. This compound could be investigated for its potential use in reducing inflammation and pain management .

Neuroprotective Role

Thiazoles are known to play a role in the synthesis of neurotransmitters like acetylcholine. Therefore, Methyl 2-{[(2-ethyl-1,3-thiazol-5-yl)methyl]amino}acetate might be researched for its neuroprotective effects and its ability to support the normal functioning of the nervous system .

Antioxidant Properties

Thiazole derivatives have demonstrated antioxidant activities. This suggests that Methyl 2-{[(2-ethyl-1,3-thiazol-5-yl)methyl]amino}acetate could be valuable in research focused on combating oxidative stress-related diseases .

Hepatoprotective Activities

The hepatoprotective potential of thiazole compounds is another area of interest. Methyl 2-{[(2-ethyl-1,3-thiazol-5-yl)methyl]amino}acetate could be studied for its ability to protect the liver from various toxins and pharmacological insults .

将来の方向性

作用機序

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives have been known to interact with various biological targets, leading to changes in cellular processes . For instance, some thiazole derivatives have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks .

Biochemical Pathways

For instance, some thiazole derivatives can act like a peroxisome proliferator-activated receptor agonist, playing an important role in the regulation of central inflammation .

Result of Action

For instance, some thiazole derivatives have shown significant analgesic and anti-inflammatory activities . Others have demonstrated cytotoxicity activity on human tumor cell lines .

Action Environment

The solubility of thiazole derivatives in water, alcohol, and ether, as well as their sparing solubility in organic solvents and dyes, may influence their action and efficacy .

特性

IUPAC Name |

methyl 2-[(2-ethyl-1,3-thiazol-5-yl)methylamino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2S/c1-3-8-11-5-7(14-8)4-10-6-9(12)13-2/h5,10H,3-4,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKJBGHPRONZXDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=C(S1)CNCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-{[(2-ethyl-1,3-thiazol-5-yl)methyl]amino}acetate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

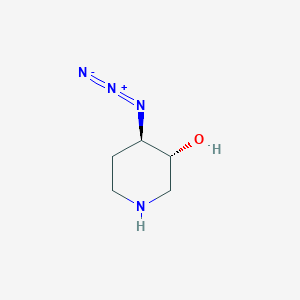

![3-bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1373860.png)